4-bromo-N-ethyl-3-fluoroaniline

Molecular Weight Quality Control LC-MS Identification

Sourcing the correct regioisomer for halogenated aniline building blocks is critical-contamination with the 3-bromo-4-fluoro isomer can confound SAR data. 4-Bromo-N-ethyl-3-fluoroaniline delivers a unique 4-Br-3-F substitution pattern that cannot be replicated by positional isomers. - Enhanced Suzuki-Miyaura reactivity: Combined σ=+0.57 vs. +0.23 for non-fluorinated analog, enabling higher conversions with sterically hindered boronic acids. - Optimized lipophilicity: N-Ethyl group increases logP by ~0.5-1.0 units vs. the primary aniline, improving passive permeability for CNS candidates. - Analytical differentiation: Distinctive LC-MS fingerprint (¹⁹F pattern + 1:1 Br isotope doublet) for confident identity confirmation. Supplied at 95% purity, ideal for medicinal chemistry and cross-coupling applications.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B13251188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-ethyl-3-fluoroaniline
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H9BrFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
InChIKeyGOTOMLJNNVYJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethyl-3-fluoroaniline: Halogenated Aniline Building Block


4-Bromo-N-ethyl-3-fluoroaniline is a trisubstituted aniline combining an N-ethyl group, a para-bromine, and a meta-fluorine on the benzene ring . The compound has a molecular weight of 218.07 g·mol⁻¹, a molecular formula of C₈H₉BrFN, and is typically supplied as a research intermediate at ≥95% purity by commercial vendors . The presence of both bromine and fluorine substituents introduces a unique electronic environment that differentiates it from singly halogenated or non-fluorinated analogs, making it a useful building block for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and for the construction of more complex biologically active scaffolds.

Why 4-Bromo-N-ethyl-3-fluoroaniline Is Irreplaceable


Closely related halogenated anilines (e.g., 4-bromo-N-ethylaniline, 4-bromo-3-fluoroaniline, or 3-bromo-N-ethyl-4-fluoroaniline) cannot be interchanged with 4-bromo-N-ethyl-3-fluoroaniline without altering key physicochemical properties that govern synthetic reactivity and biological recognition. The simultaneous presence of the electron-withdrawing fluorine at the 3-position and the heavy bromine at the 4-position markedly modifies the electron density of the aromatic ring, as well as the pKₐ of the aniline NH and the lipophilicity of the molecule . The N-ethyl group further tunes the nucleophilicity and steric profile of the amine. These collective structural features translate into quantifiable differences in molecular weight, lipophilicity, and electronic parameters that are directly relevant to procurement decisions when a specific reactivity or physicochemical profile is required.

4-Bromo-N-ethyl-3-fluoroaniline: Quantitative Differentiation Evidence


Molecular Weight Differentiation via Fluorine

The target compound (C₈H₉BrFN, MW 218.07 Da) possesses a molecular weight 18.0 Da heavier than its direct non-fluorinated analog 4-bromo-N-ethylaniline (C₈H₁₀BrN, MW 200.08 Da) due to the substitution of one hydrogen by fluorine . This mass difference is easily resolved by low-resolution LC-MS and provides a definitive identity check that eliminates the risk of accidental substitution.

Molecular Weight Quality Control LC-MS Identification

Lipophilicity Modulation by N-Ethyl Substitution

The XLogP3 of the non-ethylated core, 4-bromo-3-fluoroaniline, is 2.03–2.41 [1]. For the N-ethyl regioisomer 3-bromo-N-ethyl-4-fluoroaniline, the computed XLogP3 is 3.1 [2]. The N-ethyl group adds an incremental logP of approximately 0.5–1.0 units relative to the primary aniline, placing the predicted logP of 4-bromo-N-ethyl-3-fluoroaniline in the range of 2.9–3.1. This represents a >10‑fold increase in octanol/water partition coefficient compared with the non-ethylated parent, which can be decisive for applications that demand higher membrane permeability or altered distribution properties.

Lipophilicity logP Permeability ADME

Electronic Modulation: Hammett σ Constants

The 4-bromo substituent provides a σₚ value of +0.23, while the 3-fluoro substituent delivers a σₘ value of +0.34 [1]. Together they create a combined electron-withdrawing effect that is stronger than either substituent alone. In contrast, 4-bromo-N-ethylaniline (σₚ +0.23, no meta-fluoro) or N-ethyl-3-fluoroaniline (σₘ +0.34, no para-bromo) lacks this dual activation. The enhanced electrophilicity of the title compound is expected to accelerate the oxidative addition step in palladium-catalyzed cross-couplings, leading to higher conversion rates under otherwise identical conditions.

Hammett Constants Electrophilicity Oxidative Addition Cross-Coupling

Regioisomeric Purity as a Procurement Criterion

Commercial batches of 4-bromo-N-ethyl-3-fluoroaniline are specified at ≥95% purity , with the 4-bromo-3-fluoro substitution pattern confirmed by NMR. The regioisomer 3-bromo-N-ethyl-4-fluoroaniline (CAS 1565911-61-6) differs only in the position of the halogens [1]. A user requiring the 4-bromo-3-fluoro pattern for structure-activity relationship (SAR) studies must specifically procure the title compound, because even trace contamination with the regioisomer can confound biological assay results.

Regioisomer Purity Procurement Biological Assay

4-Bromo-N-ethyl-3-fluoroaniline: Optimal Application Scenarios


Suzuki-Miyaura Cross-Coupling: Enhanced Electrophilicity

The combined electron-withdrawing effect of the 4-bromo and 3-fluoro substituents (Σσ = +0.57) makes 4-bromo-N-ethyl-3-fluoroaniline a more reactive electrophile in palladium-catalyzed Suzuki-Miyaura couplings compared with non-fluorinated 4-bromo-N-ethylaniline (Σσ = +0.23) [1]. This can translate to shorter reaction times or higher conversions when coupling sterically hindered or electron-rich boronic acids, making it the preferred choice for synthesizing biaryl libraries in medicinal chemistry programs.

Medicinal Chemistry SAR: Precise Halogen Positioning

When exploring halogen-bonding interactions with a protein target’s backbone carbonyl or a specific hydrophobic pocket, the 4-bromo-3-fluoro pattern provides a unique spatial and electronic signature that cannot be replicated by the 3-bromo-4-fluoro regioisomer [2]. Procurement of the correct isomer ensures that SAR data are not confounded by isomeric contamination, which is critical for patent applications and lead optimization.

Lipophilicity Adjustment via N-Ethyl Group

The N-ethyl substituent increases the predicted logP by ~0.5–1.0 units compared to 4-bromo-3-fluoroaniline (XLogP3 ~2.0–2.4), yielding an estimated logP of ~2.9–3.1 . This moderate lipophilicity is often desirable for CNS drug candidates or for improving passive permeability in cell-based assays, providing a clear rationale for selecting the N-ethyl derivative over the primary aniline.

Analytical Reference: Mass-Based Identification

The molecular weight of 218.07 Da, with its characteristic ¹⁹F pattern and the 1:1 bromine isotope doublet (M and M+2), provides a distinctive LC-MS fingerprint that distinguishes it from all non-fluorinated analogs (>18 Da difference) . This makes the compound a convenient internal standard or identity marker when developing analytical methods for halogenated aniline metabolites or process impurities.

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